N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester
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Overview
Description
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a thiomethyl group, and a stable nitroxide radical
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Formation of the Thiomethyl Group: The thiomethyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Introduction of the Nitroxide Radical: The stable nitroxide radical is incorporated via oxidation reactions involving appropriate precursors and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitroxide radical can undergo redox reactions, making it useful in various oxidative processes.
Reduction: The compound can be reduced under specific conditions to modify the nitroxide radical.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitroxide derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group and stable nitroxide radical make it valuable in multi-step synthetic routes.
Biology
The compound’s nitroxide radical is of interest in biological research due to its potential as a spin label for electron paramagnetic resonance (EPR) spectroscopy. This technique is used to study the structure and dynamics of biomolecules.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic properties, particularly in the development of drugs that target specific molecular pathways involving radicals or thiol groups.
Industry
In materials science, the compound’s unique structural features can be leveraged in the design of novel materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester exerts its effects depends on its application. For example, in EPR spectroscopy, the nitroxide radical interacts with unpaired electrons in the sample, providing information about the molecular environment. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-2-amino-3-[methylthio]propanoic acid methyl ester: Similar structure but lacks the nitroxide radical.
N-Boc-L-2-amino-3-[thiomethyl]propanoic acid: Similar structure but without the ester group.
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid: Similar structure but without the ester group.
Uniqueness
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester is unique due to the combination of its Boc-protected amino group, thiomethyl group, and stable nitroxide radical. This combination of features makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C18H32N2O5S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl (2R)-3-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H32N2O5S/c1-16(2,3)25-15(22)19-13(14(21)24-8)11-26-10-12-9-17(4,5)20(23)18(12,6)7/h9,13,23H,10-11H2,1-8H3,(H,19,22)/t13-/m0/s1 |
InChI Key |
VYMBPNMZZZFMIV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(C=C(C(N1O)(C)C)CSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSCC(C(=O)OC)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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